3-(4-Cycloheptylpiperazin-1-yl)propan-1-amine
CAS No.: 1369023-14-2
VCID: VC3088365
Molecular Formula: C14H29N3
Molecular Weight: 239.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
3-(4-Cycloheptylpiperazin-1-yl)propan-1-amine is an organic compound that incorporates a cycloheptyl group attached to a piperazine ring, which is further linked to a propan-1-amine moiety. This unique structure suggests potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Biological Activity and Potential ApplicationsWhile specific biological activities of 3-(4-Cycloheptylpiperazin-1-yl)propan-1-amine are not well-documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, piperazine derivatives are known for their roles in central nervous system disorders and other medical conditions.
Research Findings and Future DirectionsGiven the limited availability of specific research findings on 3-(4-Cycloheptylpiperazin-1-yl)propan-1-amine, future studies should focus on its synthesis optimization, biological evaluation, and structure-activity relationship (SAR) analysis. This would help elucidate its potential therapeutic applications and guide further development. |
||||||
---|---|---|---|---|---|---|---|
CAS No. | 1369023-14-2 | ||||||
Product Name | 3-(4-Cycloheptylpiperazin-1-yl)propan-1-amine | ||||||
Molecular Formula | C14H29N3 | ||||||
Molecular Weight | 239.4 g/mol | ||||||
IUPAC Name | 3-(4-cycloheptylpiperazin-1-yl)propan-1-amine | ||||||
Standard InChI | InChI=1S/C14H29N3/c15-8-5-9-16-10-12-17(13-11-16)14-6-3-1-2-4-7-14/h14H,1-13,15H2 | ||||||
Standard InChIKey | PMWDDVHSBVNHBK-UHFFFAOYSA-N | ||||||
SMILES | C1CCCC(CC1)N2CCN(CC2)CCCN | ||||||
Canonical SMILES | C1CCCC(CC1)N2CCN(CC2)CCCN | ||||||
PubChem Compound | 80502815 | ||||||
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume